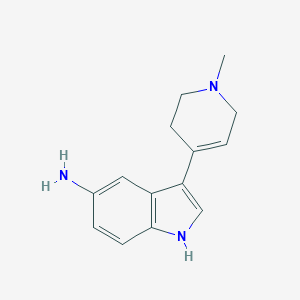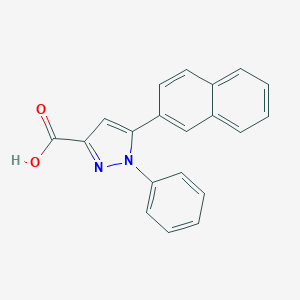
Carboxy Pioglitazone (M-V)
Overview
Description
Carboxy Pioglitazone (M-V) is a metabolite of the antidiabetic drug Pioglitazone. It belongs to the thiazolidinedione class of compounds, which are known for their insulin-sensitizing properties. Carboxy Pioglitazone (M-V) has a molecular formula of C19H18N2O5S and a molecular weight of 386.42 g/mol . This compound is primarily studied for its role in glucose and lipid metabolism, making it a significant subject in diabetes research.
Mechanism of Action
Target of Action
Carboxy Pioglitazone (M-V) primarily targets the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) . PPARγ is a ligand-activated transcription factor involved in the expression of more than 100 genes, affecting numerous metabolic processes, most notably lipid and glucose homeostasis .
Mode of Action
Carboxy Pioglitazone (M-V) is a selective agonist at PPARγ in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production .
Biochemical Pathways
The activation of PPARγ by Carboxy Pioglitazone (M-V) leads to changes in several biochemical pathways. It results in the downregulation of MAPK, Myc, and Ras genes, which are involved in cell proliferation and differentiation . It also affects the TGFβ pathway, which is important in the epithelial-to-mesenchymal transition (EMT) process, by down-regulating TGFβR1 and SMAD3 mRNA expression .
Pharmacokinetics
Carboxy Pioglitazone (M-V) is well-absorbed, with a mean absolute bioavailability of 83% and reaches maximum concentrations in around 1.5 hours . It is metabolized by the hepatic cytochrome P450 enzyme system . The half-life is about 9 hours, but two active metabolites mainly contribute to the extended glucose-lowering effects .
Result of Action
The activation of PPARγ by Carboxy Pioglitazone (M-V) leads to improved insulin sensitivity and the improved uptake of blood glucose . This results in increased glucose transporters 1 and 4, lowered free fatty acids, enhanced insulin signaling, and reduced tumor necrosis factor alpha (TNF alpha) . These changes can increase glucose uptake and utilization in the peripheral organs and decrease gluconeogenesis in the liver, thereby reducing insulin resistance .
Action Environment
The efficacy of Carboxy Pioglitazone (M-V) can be influenced by environmental factors such as diet and exercise . Lifestyle measures, like caloric restriction and aerobic exercise, can be effective in preventing or delaying the onset of Type 2 diabetes . Therefore, the action, efficacy, and stability of Carboxy Pioglitazone (M-V) can be influenced by these environmental factors.
Biochemical Analysis
Biochemical Properties
Carboxy Pioglitazone (M-V) is known to interact with various enzymes and proteins. It is a synthetic peroxisome proliferator-activated receptor (PPAR-γ) ligand . PPAR-γ is a nuclear receptor that plays a crucial role in regulating lipid and glucose cell metabolism .
Cellular Effects
Carboxy Pioglitazone (M-V) has significant effects on various types of cells and cellular processes. It is known to positively influence insulin sensitivity and β-cell function . It also has the potential to alter the lipid profile . In cancer cells, Carboxy Pioglitazone (M-V) has been observed to reduce proliferative and invasive abilities, and induce apoptosis .
Molecular Mechanism
The molecular effects of Carboxy Pioglitazone (M-V) are primarily mediated through the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ), a transcriptional regulator of adipocyte differentiation and lipid storage . It has been shown to downregulate MAPK, Myc, and Ras genes, leading to a dose-related reduction of survivin and phosphorylated proteins levels of the MAPK pathway .
Temporal Effects in Laboratory Settings
The effects of Carboxy Pioglitazone (M-V) over time in laboratory settings have been observed in several studies. For instance, it has been shown to increase survival and prevent body weight loss in tumor-bearing animals
Dosage Effects in Animal Models
In animal models, the effects of Carboxy Pioglitazone (M-V) vary with different dosages. For example, it has been shown to exhibit significant anticancer activity against chemically induced endometrial cancer in a dose-dependent manner . More studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.
Metabolic Pathways
Carboxy Pioglitazone (M-V) is involved in several metabolic pathways. It is primarily metabolized by the enzyme CYP2C8 . It also plays a role in lipid and glucose cell metabolism .
Transport and Distribution
It is known that it exerts its effects primarily in the nucleus, where it binds to the PPARγ receptor .
Subcellular Localization
Carboxy Pioglitazone (M-V) is primarily localized in the nucleus of the cell, where it binds to the PPARγ receptor and exerts its effects
Preparation Methods
Synthetic Routes and Reaction Conditions: Carboxy Pioglitazone (M-V) can be synthesized from 3-Pyridineacetonitrile, 6-[2-[4-[(2-amino-4,5-dihydro-4-oxo-5-thiazolyl)methyl]phenoxy]ethyl]-. The synthesis involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions .
Industrial Production Methods: Industrial production of Carboxy Pioglitazone (M-V) typically involves large-scale chemical synthesis using high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The process may include purification steps such as crystallization and chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: Carboxy Pioglitazone (M-V) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidative degradation products.
Reduction: Reduction reactions may alter the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce pioglitazone N-oxide, while reduction could yield various reduced forms of the compound .
Scientific Research Applications
Carboxy Pioglitazone (M-V) has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the study of thiazolidinedione derivatives.
Biology: Research on Carboxy Pioglitazone (M-V) helps in understanding its role in cellular metabolism and its effects on various biological pathways.
Medicine: The compound is studied for its potential therapeutic effects in treating conditions related to insulin resistance and type 2 diabetes.
Industry: Carboxy Pioglitazone (M-V) is used in the pharmaceutical industry for the development of new antidiabetic drugs and formulations
Comparison with Similar Compounds
Pioglitazone: The parent compound, used as an antidiabetic agent.
Rosiglitazone: Another thiazolidinedione with similar insulin-sensitizing properties.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to adverse effects.
Comparison: Carboxy Pioglitazone (M-V) is unique in its specific metabolic profile and its role as a metabolite of Pioglitazone. Unlike its parent compound, Carboxy Pioglitazone (M-V) may have distinct pharmacokinetic and pharmacodynamic properties that contribute to its specific effects on glucose and lipid metabolism .
Properties
IUPAC Name |
2-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]pyridin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c22-17(23)10-13-1-4-14(20-11-13)7-8-26-15-5-2-12(3-6-15)9-16-18(24)21-19(25)27-16/h1-6,11,16H,7-10H2,(H,22,23)(H,21,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQJTMMAMWFMQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435149 | |
| Record name | Pioglitazone Metabolite M5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146062-48-8 | |
| Record name | 3-Pyridineacetic acid, 6-(2-(4-((2,4-dioxo-5-thiazolidinyl)methyl)phenoxy)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146062488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pioglitazone Metabolite M5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-PYRIDINEACETIC ACID, 6-(2-(4-((2,4-DIOXO-5-THIAZOLIDINYL)METHYL)PHENOXY)ETHYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK29UX2P6A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




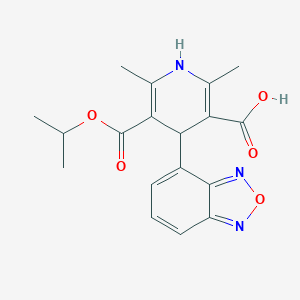
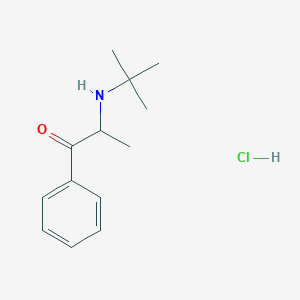

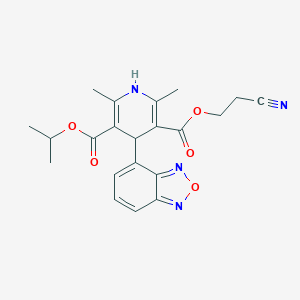
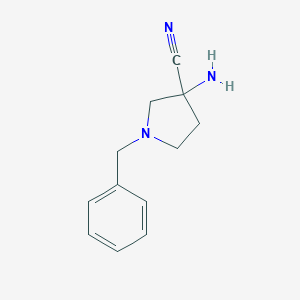



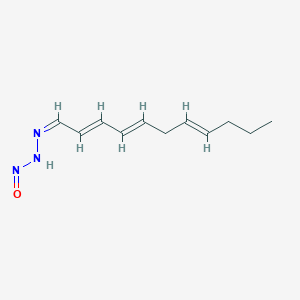
![Pyrrolo[1,2-a]pyrazin-8-ylmethanol](/img/structure/B126822.png)
